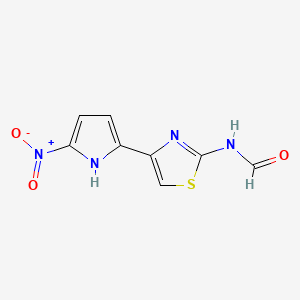![molecular formula C32H52N6O14S B15345668 [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate CAS No. 75231-28-6](/img/structure/B15345668.png)
[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate is a complex organic compound with a unique structure that includes a trimethoxybenzoyl group, a butylamino chain, and a sulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate typically involves multiple steps, starting with the preparation of the trimethoxybenzoyl intermediate. This intermediate is then reacted with a butylamino compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace certain groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pH levels, and the presence of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate include:
- [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;chloride
- [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;nitrate
Uniqueness
What sets this compound apart from similar compounds is its sulfate group, which can influence its solubility, reactivity, and interaction with biological molecules. This unique feature makes it particularly valuable in applications where these properties are critical.
Propiedades
Número CAS |
75231-28-6 |
|---|---|
Fórmula molecular |
C32H52N6O14S |
Peso molecular |
776.9 g/mol |
Nombre IUPAC |
[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate |
InChI |
InChI=1S/2C16H25N3O5.H2O4S/c2*1-18-16(17)19-7-5-6-8-24-15(20)11-9-12(21-2)14(23-4)13(10-11)22-3;1-5(2,3)4/h2*9-10H,5-8H2,1-4H3,(H3,17,18,19);(H2,1,2,3,4) |
Clave InChI |
LPBHKXCGDHGZSA-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]=C(N)NCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.C[NH+]=C(N)NCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



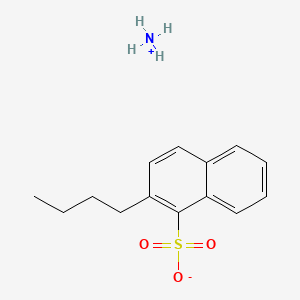

![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
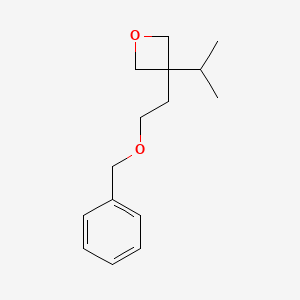
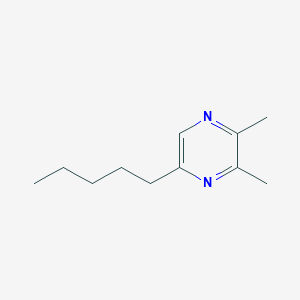
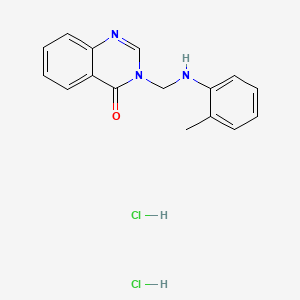
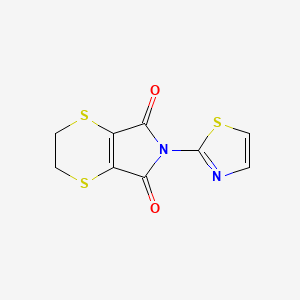
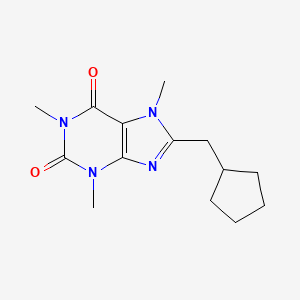
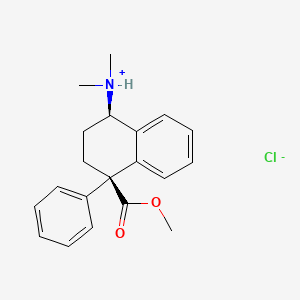
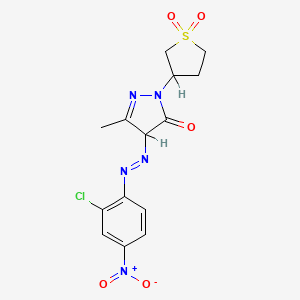
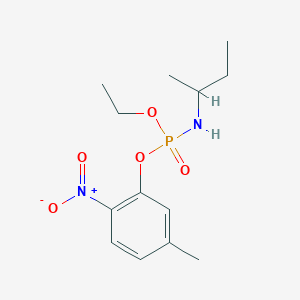
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
